(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride
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Overview
Description
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is a chiral compound with a pyrrolidine ring structure. It is characterized by the presence of a methoxymethyl group at the 5-position and a hydroxyl group at the 3-position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Hydroxylation: The hydroxyl group at the 3-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Resolution: The chiral centers are resolved using chiral resolution techniques to obtain the desired (3R,5R) enantiomer.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to an alkane.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxymethyl and hydroxyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
5-(methoxymethyl)pyrrolidin-3-ol: The non-chiral version without the hydrochloride salt.
N-methylpyrrolidin-3-ol: A structurally similar compound with a methyl group instead of a methoxymethyl group.
Uniqueness
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is unique due to its specific chiral centers and the presence of both methoxymethyl and hydroxyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMOZBOMDXHCKW-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1C[C@H](CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147110-59-5 |
Source
|
Record name | (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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